![molecular formula C26H31N3O5 B11401041 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401041.png)
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PROPYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(BUTYLOXY)PHENYL]-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Properties
Molecular Formula |
C26H31N3O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxy-4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O5/c1-4-5-8-14-34-20-12-11-17(16-21(20)33-3)25-22-23(18-9-6-7-10-19(18)30)27-28-24(22)26(31)29(25)13-15-32-2/h6-7,9-12,16,25,30H,4-5,8,13-15H2,1-3H3,(H,27,28) |
InChI Key |
XOBPYYLRFKXBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC |
Origin of Product |
United States |
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